molecular formula C14H13Cl2NO B14174418 3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one CAS No. 919366-56-6

3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one

Cat. No.: B14174418
CAS No.: 919366-56-6
M. Wt: 282.2 g/mol
InChI Key: GMKKFAQURZLIIC-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one is a chemical compound known for its unique structure and properties. This compound features a pyridinone core substituted with a dichlorophenylmethyl group and two methyl groups. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one typically involves the reaction of 2,6-dichlorobenzyl chloride with 1,2-dimethyl-4-pyridone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

919366-56-6

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-1,2-dimethylpyridin-4-one

InChI

InChI=1S/C14H13Cl2NO/c1-9-10(14(18)6-7-17(9)2)8-11-12(15)4-3-5-13(11)16/h3-7H,8H2,1-2H3

InChI Key

GMKKFAQURZLIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1C)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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